molecular formula C12H17NO2 B1442493 3-Methyl-4-(oxan-4-yloxy)aniline CAS No. 1247371-46-5

3-Methyl-4-(oxan-4-yloxy)aniline

Cat. No.: B1442493
CAS No.: 1247371-46-5
M. Wt: 207.27 g/mol
InChI Key: BWPQNEDAJJPFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-(oxan-4-yloxy)aniline is not specified in the search results. Anilines, in general, are precursors to many industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-methyl-4-(oxan-4-yloxy)aniline typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

3-Methyl-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

3-Methyl-4-(oxan-4-yloxy)aniline is unique due to the presence of the oxan-4-yloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity towards target molecules, making it a valuable intermediate in various applications .

Properties

IUPAC Name

3-methyl-4-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPQNEDAJJPFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(oxan-4-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(oxan-4-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(oxan-4-yloxy)aniline
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-(oxan-4-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-(oxan-4-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-(oxan-4-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.